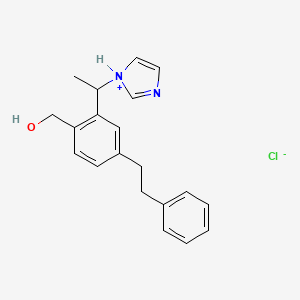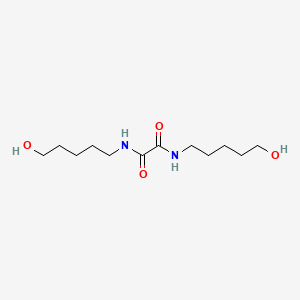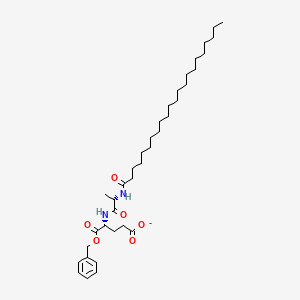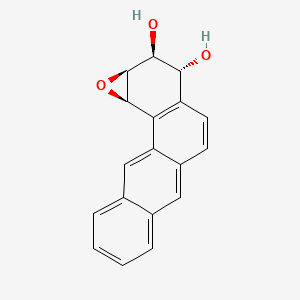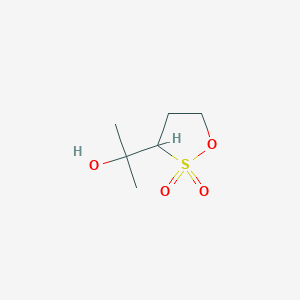
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol is a chemical compound with the molecular formula C₆H₁₂O₄S. . This compound is characterized by its unique structure, which includes a sulfone group and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol typically involves the reaction of propane sultone with appropriate reagents under controlled conditions. One common method includes the reaction of propane sultone with a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfoxides or thiols .
Applications De Recherche Scientifique
2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol involves its interaction with various molecular targets. The sulfone group can participate in nucleophilic and electrophilic reactions, while the hydroxyl group can form hydrogen bonds and participate in other interactions. These properties make it a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Oxathiolane, 2,2-dioxide: Similar structure but different functional groups.
1,3-Propane sultone: A precursor to 2-(2,2-Dioxido-1,2-oxathiolan-3-yl)propan-2-ol.
1,2-Oxathiolan-4-ol, 4-acetate, 2,2-dioxide: Another related compound with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
75732-48-8 |
|---|---|
Formule moléculaire |
C6H12O4S |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
2-(2,2-dioxooxathiolan-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H12O4S/c1-6(2,7)5-3-4-10-11(5,8)9/h5,7H,3-4H2,1-2H3 |
Clé InChI |
FYYMTXSJMJTFSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCOS1(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


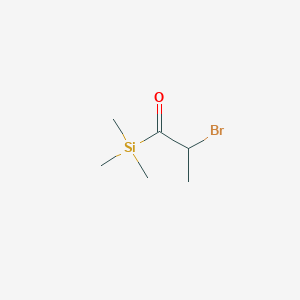
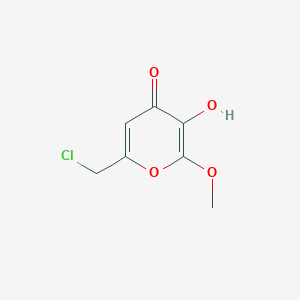
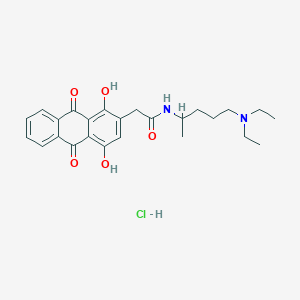
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
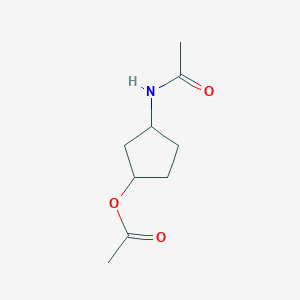
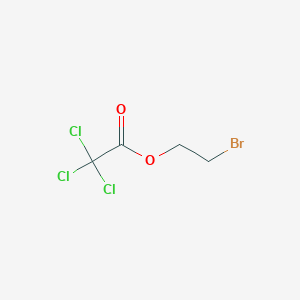
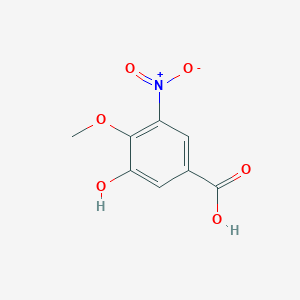
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
